molecular formula C6H8N2O2 B12004860 Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Cat. No.: B12004860
M. Wt: 140.14 g/mol
InChI Key: PFNRLXIIUAPJTP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Comparison with Similar Compounds

Comparison: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific structure and the resulting biological activities. Compared to similar compounds, it shows higher selectivity and potency in inhibiting specific enzymes like Plasmodium falciparum dihydroorotate dehydrogenase . This makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1,2,5,6-tetrahydropyrazolo[1,2-a]pyrazole-3,7-dione

InChI

InChI=1S/C6H8N2O2/c9-5-1-3-7-6(10)2-4-8(5)7/h1-4H2

InChI Key

PFNRLXIIUAPJTP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)CCN2C1=O

Origin of Product

United States

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